(S)-2-(Cyclohexylamino)propanoic acid
Overview
Description
(S)-2-(Cyclohexylamino)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylamino group attached to the alpha carbon of propanoic acid
Scientific Research Applications
(S)-2-(Cyclohexylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Target of Action
It’s important to note that the compound’s targets would be determined by its chemical structure and properties .
Mode of Action
The compound’s interaction with its targets and any resulting changes would depend on its chemical structure and the nature of its targets .
Biochemical Pathways
The compound’s impact on biochemical pathways would be influenced by its interaction with its targets .
Pharmacokinetics
These properties would determine the compound’s bioavailability .
Result of Action
These effects would be influenced by the compound’s interaction with its targets and its impact on biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor. One common method is the alkylation of cyclohexylamine using a halogenated propanoic acid derivative under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydrogenation of aniline using cobalt- or nickel-based catalysts. This method involves the complete hydrogenation of aniline to form cyclohexylamine, which is then reacted with a propanoic acid derivative to yield the desired product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of amides or other derivatives.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An organic compound with a similar cyclohexyl group but lacks the propanoic acid moiety.
Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group instead of an amino group.
Uniqueness
(S)-2-(Cyclohexylamino)propanoic acid is unique due to its specific combination of a cyclohexylamino group and a propanoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(cyclohexylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAUMRCGVHUWOZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475617 | |
Record name | Cyclohexylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82017-30-9 | |
Record name | Cyclohexylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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